molecular formula C8H13NO3 B139016 Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 129242-70-2

Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B139016
CAS No.: 129242-70-2
M. Wt: 171.19 g/mol
InChI Key: MYEACUADUFDKSV-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of an ethyl ester group at the 1-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while reduction can produce dihydropyrrole derivatives.

Scientific Research Applications

Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate ion channels and affect mitochondrial function, which can influence cellular processes and potentially lead to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with ion channels suggests a role in regulating cellular ion homeostasis.

Comparison with Similar Compounds

Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 4-position and the ethyl ester group at the 1-position makes it a valuable intermediate for further chemical modifications and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in research and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential.

Properties

CAS No.

129242-70-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3

InChI Key

MYEACUADUFDKSV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(=C1)OC

Canonical SMILES

CCOC(=O)N1CCC(=C1)OC

Synonyms

1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI)

Origin of Product

United States

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